![molecular formula C5H7ClN4 B3032978 6-Chloro-3-hydrazinyl-4-methylpyridazine CAS No. 66530-55-0](/img/structure/B3032978.png)
6-Chloro-3-hydrazinyl-4-methylpyridazine
Overview
Description
6-Chloro-3-hydrazinyl-4-methylpyridazine is a chemical compound with the molecular formula C5H7ClN4 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds like 3-chloro-6-methylpyridazine have been used in the synthesis of a p38map kinase inhibitor , suggesting that the compound might interact with similar targets.
Mode of Action
It’s worth noting that similar compounds can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This could potentially lead to the formation of substituted aryl- and heteroaryl pyridazines, which might interact with the target proteins in a specific manner.
Biochemical Pathways
Given the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might affect pathways related to inflammation and autoimmune responses.
Pharmacokinetics
According to the search results, 6-Chloro-3-hydrazinyl-4-methylpyridazine has high gastrointestinal absorption . The compound has a log P value of 1.35 (iLOGP), suggesting moderate lipophilicity, which could influence its distribution in the body .
Result of Action
Based on the potential role of similar compounds in the inhibition of p38map kinase , it’s plausible that the compound might have effects on cellular signaling pathways related to inflammation and autoimmune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydrazinyl-4-methylpyridazine typically involves the reaction of 6-chloro-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, usually in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-6-hydrazinyl-4-methylpyridazine is an organic compound with a hydrazine moiety and a chlorine atom attached to a pyridazine ring. It has a molecular formula of and a molecular weight of approximately 158.59 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various chemical syntheses.
Potential Applications
- Pharmaceutical Development 3-Chloro-6-hydrazinyl-4-methylpyridazine may serve as a lead compound for drug development targeting various diseases due to its biological activity.
- Versatility in Synthetic Organic Chemistry Reactions with 3-Chloro-6-hydrazinyl-4-methylpyridazine highlight the compound's versatility in synthetic organic chemistry.
- Therapeutic Applications Related pyridazine derivatives have been implicated in the inhibition of specific kinases, such as p38 mitogen-activated protein kinase, which plays a role in inflammatory responses and cancer progression.
- Anti-inflammatory agents 6-Arylbenzimidazo [1,2-c] quinazoline derivatives may have a potential as anti-inflammatory agents .
The biological activity of 3-chloro-6-hydrazinyl-4-methylpyridazine is still under investigation, but similar compounds have shown potential in various therapeutic areas. The high gastrointestinal absorption of this compound suggests potential bioavailability for therapeutic applications.
Related Research
Other research includes:
- A series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues were synthesized .
- 研究 On the Biological Importance, Preparation, and Uses of Imidazo[1,2] .
- 6, 5-fused heteroarylpiperidine ether compounds and pharmaceutical compositions thereof are disclosed .
- Some new 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives are reported that compounds as broad-spectrum antitumors show effectiveness toward numerous cell lines that belong to different tumor subpanels .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-hydrazinylpyridazine: Lacks the methyl group at the 4-position.
3-Hydrazinyl-4-methylpyridazine: Lacks the chlorine atom at the 6-position.
6-Chloro-4-methylpyridazine: Lacks the hydrazinyl group at the 3-position.
Uniqueness
6-Chloro-3-hydrazinyl-4-methylpyridazine is unique due to the presence of both the chlorine atom and the hydrazinyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
6-Chloro-3-hydrazinyl-4-methylpyridazine (CAS No. 66530-55-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to function as a bromodomain and extraterminal (BET) protein inhibitor, which plays a crucial role in regulating gene transcription by interacting with acetylated lysines on histones . This inhibition can lead to altered cellular processes, making it a candidate for cancer therapy.
Biological Activities
The compound exhibits several notable biological activities:
-
Anticancer Activity :
Research indicates that this compound can inhibit the proliferation of cancer cells by targeting BET proteins, which are implicated in various cancers, including acute myeloid leukemia (AML) . -
Antimicrobial Activity :
Preliminary studies suggest that derivatives of hydrazinyl pyridazines, including this compound, may possess antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on the inhibition of BET proteins, this compound was shown to induce cell death in AML cell lines. The mechanism involved the disruption of transcriptional regulation, which is critical for cancer cell survival .
Case Study: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of hydrazinyl derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains, suggesting potential as a therapeutic agent in infectious diseases .
Properties
IUPAC Name |
(6-chloro-4-methylpyridazin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(6)9-10-5(3)8-7/h2H,7H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJLPZSASYBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466060 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66530-55-0 | |
Record name | 6-Chloro-3-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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